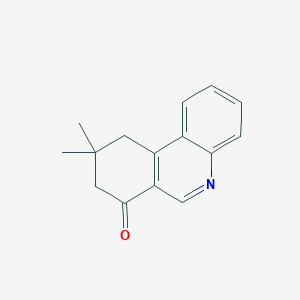

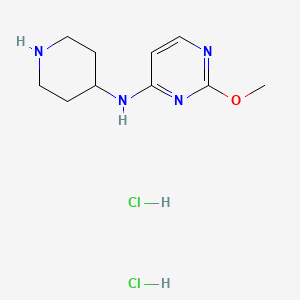

![molecular formula C17H22O4 B2930838 8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid CAS No. 2411200-83-2](/img/structure/B2930838.png)

8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a useful research compound. Its molecular formula is C17H22O4 and its molecular weight is 290.359. The purity is usually 95%.

BenchChem offers high-quality 8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis Techniques

Concise Synthesis Methods

A concise synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol demonstrates the complex processes involved in manipulating similar compounds. The synthesis includes methylation, Friedel-Crafts acylation, haloform reaction, Birch reduction, and a Curtius reaction, followed by hydrogenolysis and demethylation (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003).

Innovative Synthetic Strategies

New strategies for synthesizing complex molecules like methyl 8-methoxy-2,2-dimethyl-7-oxo-1,2,3,5,6,7-hexahydro-s-indacene-4-carboxylate have been explored. These strategies include preparation of indanones from tetralones and sequential transformations for specific chemical structures (Girija, Shanker, & Rao, 1991).

Chemical Reactions and Properties

Intramolecular Reactions

The synthesis of N-Substituted Lactam using an Intramolecular Schmidt Reaction showcases the complex reactions and formations of multicyclic nitrogen-containing rings, pertinent to similar chemical compounds (Grecian & Aubé, 2007).

Alkylation in Superacidic Media

Research on the alkylation of benzene with cyclic ethers in superacidic media indicates the reactivity and product formation under specific conditions, relevant to the manipulation of similar chemical structures (Molnár, Ledneczki, Bucsi, & Bartók, 2003).

Potential Applications in Medicinal Chemistry

Synthesis of Dopaminergic Drugs

The synthesis of racemic 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol, a dopaminergic drug, from related chemical compounds demonstrates the potential medicinal applications in neurological disorders (Göksu, SeÇen, & Sütbeyaz, 2006).

Design of Agonists for Receptors

The design and synthesis of compounds as potential pan-RAR (retinoic acid receptor) agonists, based on the structural manipulation of similar chemical compounds, highlights the application in receptor-targeted therapies (Das, Tang, & Evans, 2012).

Advanced Organic Synthesis and Derivatives

- Friedel–Crafts Acylation: The use of Friedel–Crafts acylation with anhydrides of tricarboxylic acids in the synthesis of complex polycyclic compounds, including derivatives of naphthalenes, provides insight into advanced organic synthesis techniques relevant to this field (Tatta & Bardhan, 1968).

Other Relevant Research

Sigma(1) Receptor Binding

The synthesis and testing of derivatives for selective binding and activity at the sigma(1) receptor, employing compounds with structural similarities, offers insights into neuropharmacology and tumor research (Berardi et al., 2005).

Spiro Derivatives and Ring Opening

The rearrangement of spiro derivatives, similar in structure, accompanied by opening of the cycloalkane ring, sheds light on the reactivity and potential for creating novel compounds (Bogdanowicz-Szwed, Budzowski, Gil, & Serda, 2010).

Mecanismo De Acción

Mode of Action

The presence of a carboxylic acid group and a tert-butoxy group in its structure suggests potential interactions with proteins or enzymes that have corresponding binding sites .

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the biochemical pathways affected by EN300-7547368. Once the targets are identified, the downstream effects on biochemical pathways can be better understood .

Pharmacokinetics

The compound’s molecular weight (29036) and predicted properties such as boiling point and density suggest potential for oral bioavailability .

Propiedades

IUPAC Name |

8-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-17(2,3)21-15(18)10-12-6-4-5-11-7-8-13(16(19)20)9-14(11)12/h7-9,12H,4-6,10H2,1-3H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQZYWIRAIJMELR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC1CCCC2=C1C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-[2-[(2-Methylpropan-2-yl)oxy]-2-oxoethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

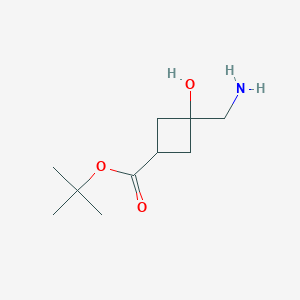

![Ethyl 1-({3-[6-(1-azepanyl)-3-pyridyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinecarboxylate](/img/structure/B2930757.png)

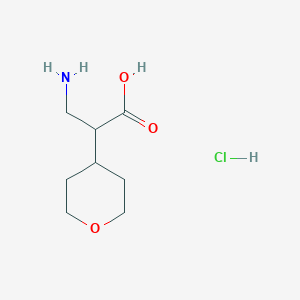

![Ethyl 5-(4-chlorobenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2930764.png)

![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2930772.png)

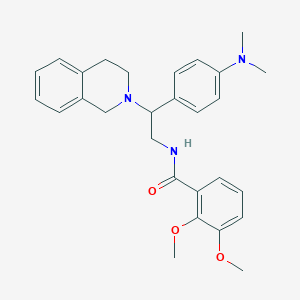

![N-Benzhydryl-3-oxospiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2930774.png)

![(3E,5E)-6-(dimethylamino)-1,1,1-trifluoro-4-[4-(trifluoromethoxy)anilino]-3,5-hexadien-2-one](/img/structure/B2930778.png)